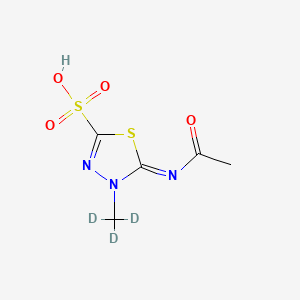

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

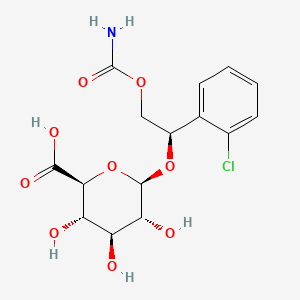

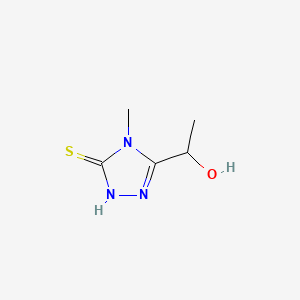

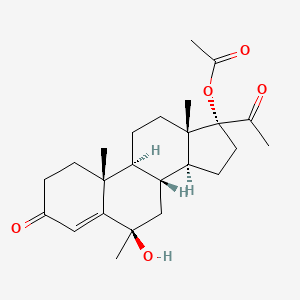

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 (5-AIMTDS-d3) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen, and is a useful reagent for the synthesis of other compounds. 5-AIMTDS-d3 has been used in a variety of applications, including drug discovery, chemical synthesis, and biochemistry. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 is involved in the synthesis of various chemical structures. For instance, its derivatives have been synthesized and characterized for potential applications in various fields. The synthesis involves acidylation and oxidation processes to yield target products with high purity and recovery rates. These target products have been characterized using techniques such as IR, H-NMR, and LC-MS, indicating their potential for further chemical transformation and application in medicinal chemistry (Chen Hong-bo, 2009).

Antimicrobial and Antioxidant Properties

Additionally, novel heterocyclic ring systems incorporating this compound have been synthesized, demonstrating antimicrobial and antioxidant properties. These properties are attributed to the unique structural features of the thiadiazole ring, which contribute to its interaction with biological targets. The synthesis of these ring systems involves reactions that highlight the versatility of thiadiazole derivatives in producing compounds with significant biological activities (U. K. Bhadraiah et al., 2021).

Material Science Applications

In the realm of material science, thiadiazole derivatives, including those related to this compound, are investigated for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting metal surfaces from corrosion, a crucial aspect in extending the lifespan of metal-based structures and components. The mechanisms through which these derivatives protect against corrosion include the formation of protective films on metal surfaces, demonstrating the multifunctional application of thiadiazole compounds in both biological and industrial fields (F. Heakal et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit histone deacetylase (hdac) enzymes .

Mode of Action

The compound acts as an inhibitor of HDAC enzymes . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Biochemical Pathways

The inhibition of HDAC enzymes affects the acetylation levels of histones, which in turn influences the structure of the chromatin and the accessibility of transcription factors to the DNA . This can lead to changes in gene expression, affecting various biochemical pathways.

Result of Action

The inhibition of HDAC enzymes by the compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Eigenschaften

IUPAC Name |

5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S2/c1-3(9)6-4-8(2)7-5(13-4)14(10,11)12/h1-2H3,(H,10,11,12)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSHBVPQTKPFEI-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(N=C(S1)S(=O)(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)